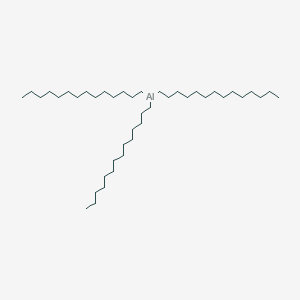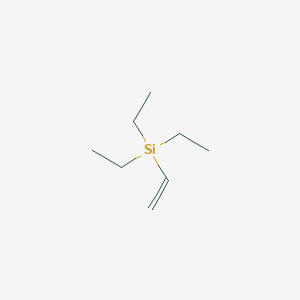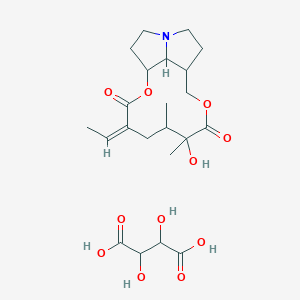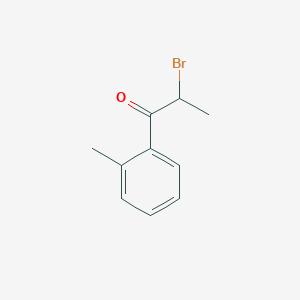
Tritetradecylaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritetradecylaluminum: is an organoaluminum compound with the chemical formula C42H87Al This compound . This compound is part of a broader class of organoaluminum compounds, which are widely used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum, tritetradecyl- typically involves the reaction of aluminum with tetradecyl halides under controlled conditions. One common method is the reaction of aluminum with tetradecyl chloride in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of aluminum, tritetradecyl- often involves large-scale reactors where aluminum and tetradecyl halides are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalysts and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tritetradecylaluminum undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: this compound can undergo substitution reactions where the tetradecyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Various halides and other electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed:
Oxidation: Aluminum oxides and tetradecyl alcohols.
Reduction: Aluminum hydrides and tetradecyl derivatives.
Substitution: A wide range of substituted aluminum compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Tritetradecylaluminum is used as a catalyst in various organic synthesis reactions. Its ability to activate certain substrates makes it valuable in the production of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between organoaluminum compounds and biological molecules. It helps in understanding the mechanisms of action of aluminum-based drugs and their effects on biological systems.
Medicine: this compound has potential applications in drug delivery systems. Its unique chemical properties allow it to be used as a carrier for certain drugs, enhancing their stability and bioavailability.
Industry: In the industrial sector, aluminum, tritetradecyl- is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy, contributing to the development of advanced polymers with specific properties.
Mécanisme D'action
The mechanism of action of aluminum, tritetradecyl- involves its interaction with various molecular targets. In catalytic reactions, it activates substrates by coordinating with them through its aluminum center. This coordination facilitates the breaking and forming of chemical bonds, leading to the desired chemical transformations.
In biological systems, aluminum, tritetradecyl- can interact with proteins and other biomolecules, affecting their structure and function. These interactions are often mediated by the aluminum center, which can form coordination complexes with various ligands.
Comparaison Avec Des Composés Similaires
- Aluminum, triethyl-
- Aluminum, triphenyl-
- Aluminum, triisobutyl-
Comparison:
- Aluminum, triethyl- is a smaller molecule with different reactivity and applications. It is commonly used in organic synthesis as a catalyst.
- Aluminum, triphenyl- has aromatic groups, making it more stable and less reactive compared to aluminum, tritetradecyl-. It is used in specialized applications where stability is crucial.
- Aluminum, triisobutyl- has branched alkyl groups, which influence its reactivity and solubility. It is used in polymerization reactions similar to aluminum, tritetradecyl- but offers different properties due to its structure.
Uniqueness: Tritetradecylaluminum is unique due to its long alkyl chains, which impart specific solubility and reactivity characteristics. These properties make it particularly useful in applications requiring long-chain alkyl groups, such as in the production of certain polymers and as a catalyst in specific organic reactions.
Propriétés
Numéro CAS |
1529-58-4 |
|---|---|
Formule moléculaire |
C42H87Al |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
tri(tetradecyl)alumane |
InChI |
InChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3; |
Clé InChI |
JVIKNVRZMNQFFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
| 1529-58-4 | |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















